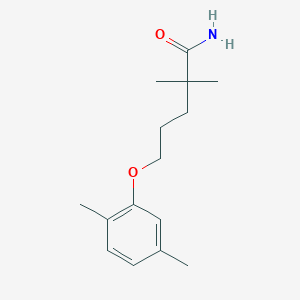

5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid, commonly known as gemfibrozil (CAS No. 25812–30-0), is a fibrate hypolipidemic agent that is clinically effective in reducing serum cholesterol and triglyceride levels .

Synthesis Analysis

An improved two-step process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil) has been reported, which regularly affords gemfibrozil in overall yields in excess of 80% . Further studies have also been conducted on the synthesis of N-(5-(2,5-dimethylphenoxy)-2,2-dimethylpentyl)-benzamide derivatives .Molecular Structure Analysis

The structure of gemfibrozil contains two molecules in the asymmetric unit, which are linked via two O—H O hydrogen bonds . The geometric parameters for the two molecules agree closely, with the exception of torsion angles involving the carboxylic acid groups .Chemical Reactions Analysis

The stability and bioavailability of gemfibrozil may be affected to some extent by its solid-state properties, for instance, specific features of the crystal packing and the possible existence of polymorphs and pseudopolymorphs .Physical And Chemical Properties Analysis

Gemfibrozil has a molecular weight of 250.33. It is soluble in DMSO (50 mg/ml at 25 °C), water (<1 mg/ml at 25 °C), and ethanol (50 mg/ml at 25 °C). Its melting point is 61-63°C .科学的研究の応用

- Mechanism: Gemfibrozil activates peroxisome proliferator-activated receptors (PPARs), primarily the PPARα isoform. It reduces serum triglycerides and very low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol .

- Researchers have explored nano-specific drug delivery methods to enhance gemfibrozil’s solubility and bioavailability. These methods include:

- Lipid-Based Formulations : Self-nano-emulsified delivery systems (SNEDDS) are lipid-based formulations that improve lipophilic drug absorption. SNEDDS form oil-in-water emulsions when gently stirred .

- It could modulate inflammatory pathways, making it relevant in conditions associated with chronic inflammation .

- It may improve insulin sensitivity and glucose homeostasis, making it relevant for diabetes management .

Hyperlipidemia Treatment

Nano-Formulations for Improved Bioavailability

Cardiovascular Disease Prevention

Anti-Inflammatory Properties

Metabolic Syndrome and Insulin Sensitivity

Cancer Research

Safety and Hazards

作用機序

Target of Action

5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide, commonly known as gemfibrozil, is a lipid-regulating agent . It primarily targets serum triglycerides and very low-density lipoprotein (VLDL) cholesterol, reducing their levels, while increasing high-density lipoprotein (HDL) cholesterol .

Mode of Action

Gemfibrozil acts by inhibiting the liver’s Cytochrome P450 system and CYP2C8, reducing hepatic metabolism of many drugs, and prolonging their half-lives and duration of action . It also increases levels of HDL subfractions HDL2 and HDL3, as well as apolipoproteins AI and AII .

Biochemical Pathways

Gemfibrozil affects the lipid metabolism pathway. It reduces the levels of serum triglycerides and VLDL cholesterol, which are key components of this pathway . By increasing the levels of HDL cholesterol, it promotes the reverse transport of cholesterol from tissues to the liver for excretion .

Pharmacokinetics

The pharmacokinetics of gemfibrozil involve its absorption, distribution, metabolism, and excretion (ADME). The stability and bioavailability of gemfibrozil may be affected by its solid-state properties, such as specific features of the crystal packing and the possible existence of polymorphs .

Result of Action

The primary result of gemfibrozil’s action is the reduction of serum triglycerides and VLDL cholesterol levels, and the increase in HDL cholesterol levels . This leads to a decrease in the risk of developing coronary heart disease .

Action Environment

The action of gemfibrozil can be influenced by environmental factors. For instance, the stability and bioavailability of the drug can be affected by its solid-state properties . These properties can be influenced by environmental conditions such as temperature and humidity .

特性

IUPAC Name |

5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMCJQKGIPBLRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide | |

CAS RN |

114413-97-7 |

Source

|

| Record name | 2,2-Dimethyl-5-(2,5-xylyloxy)valeramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114413977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIMETHYL-5-(2,5-XYLYLOXY)VALERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445SDH7XCF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/no-structure.png)

![5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2538464.png)

![3-((4-chlorophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538466.png)